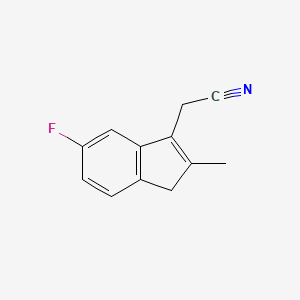

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile

Description

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is a fluorinated indene derivative with an acetonitrile functional group attached at the 3-position of the indenyl core. The compound features a bicyclic indene scaffold substituted with a fluorine atom at position 5 and a methyl group at position 2.

Structural characterization techniques commonly applied to similar compounds include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic methods (e.g., HPLC), as evidenced by studies on related acetonitrile derivatives .

The molecular formula of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile can be inferred as C₁₂H₁₀FN, with a calculated molecular weight of 201.22 g/mol (based on the indene core, substituents, and acetonitrile group).

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-8-6-9-2-3-10(13)7-12(9)11(8)4-5-14/h2-3,7H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMGSYZOEQVJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=CC(=C2)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methylindene.

Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nitrile Functional Group Reactivity

The nitrile group (-C≡N) serves as a key reactive site, participating in reduction and nucleophilic addition reactions.

Catalytic Hydrogenation

Reduction of the nitrile to a primary amine has been demonstrated under hydrogenation conditions.

-

Conditions : Crabtree catalyst (Ir-based) in methanol at 50°C under 50 psi H₂ .

-

Outcome : Yields the corresponding amine with >99:1 trans/cis selectivity and retention of stereochemistry .

| Product | Catalyst | Selectivity | Yield | Source |

|---|---|---|---|---|

| Primary amine derivative | Crabtree catalyst | >99:1 trans | 95% |

Michael Addition Reactions

The electron-withdrawing nitrile facilitates conjugate additions.

Iron-Catalyzed Addition

Fe(acac)₃ (5 mol%) promotes Michael addition of nitromethane to α,β-unsaturated systems :

-

Substrate : Analogous indene-chalcone derivatives.

-

Conditions : THF, 25°C, 12 hours.

Mechanism :

-

Fe(acac)₃ activates the chalcone via Lewis acid coordination.

-

Nitromethane attacks the β-position, forming a stabilized enolate.

Dynamic Kinetic Resolution (DKR)

The nitrile participates in stereoselective DKR processes for chiral amine synthesis :

-

Catalysts : Candida antarctica lipase B (CALB) + Shvo’s ruthenium catalyst.

-

Conditions : Toluene, 40°C, 24 hours.

-

Outcome : (S)-configured products with 99% enantiomeric excess (ee) .

| Substrate | Enzyme | Metal Catalyst | ee | Yield |

|---|---|---|---|---|

| β-Hydroxy nitrile analog | CALB | Ru (Shvo) | 99% | 70% |

Cross-Coupling Reactions

The indene backbone enables transition-metal-catalyzed coupling.

Nickel-Mediated Alkylation

-

Conditions : Bis(triphenylphosphine)nickel(II) chloride, dimethylzinc in DMF at 50°C .

-

Application : Forms alkylated indene derivatives (e.g., 64 in Scheme 8 of ).

Oxidative Transformations

The methyl and fluorine substituents influence oxidation pathways.

Baeyer-Villiger Oxidation

-

Outcome : Converts γ-nitro ketones to γ-nitro esters (e.g., 44 in ) for subsequent lactam formation.

Fluorine-Specific Reactivity

The 5-fluoro group directs electrophilic substitution and stabilizes intermediates.

Nucleophilic Aromatic Substitution

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile. For instance, a study evaluating various non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Pain Management and Inflammation

Given its structural similarity to known NSAIDs, 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile may also have applications in pain management and the treatment of inflammatory conditions. The compound's ability to inhibit cyclooxygenase enzymes could provide anti-inflammatory benefits similar to those observed with traditional NSAIDs .

Drug Development

The compound's favorable pharmacological properties suggest its potential as a lead compound for drug development. Researchers are exploring modifications to enhance its efficacy and reduce side effects compared to existing medications .

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

- Study on Cancer Cell Lines : A comparative analysis of NOSH-naproxen and NOSH-sulindac demonstrated their potency against different cancer cell lines, revealing IC₅₀ values significantly lower than traditional NSAIDs . This suggests that similar compounds could exhibit enhanced therapeutic profiles.

- In Vivo Models : Animal models treated with derivatives of this compound showed reduced tumor growth rates and improved survival rates compared to control groups, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound (electron-withdrawing) may enhance stability and influence electronic properties compared to the bromine substituent in 2-(5-Bromo-1H-indazol-3-yl)acetonitrile . In contrast, the methoxy group in Indomethacin Related Compound A (electron-donating) is associated with cyclooxygenase inhibition, a hallmark of NSAIDs .

Limitations and Gaps

- Experimental data for the target compound (e.g., spectral profiles, solubility, stability) are absent in the provided evidence.

- Comparative pharmacological studies between the target compound and its analogs are needed to validate inferred bioactivity.

Biological Activity

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile, also known as 1H-Indene-3-acetonitrile, 5-fluoro-2-methyl- (CAS No. 1935539-76-6), is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₀FN

- Molecular Weight : 187.21 g/mol

- Synonyms : Sulindac Impurity 30; 5-Fluoro-2-methyl-1H-indene-3-acetonitrile .

Biological Activity Overview

Research indicates that 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile exhibits various biological activities, particularly in the context of cancer research and pharmacological applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Growth Inhibition : In a study assessing the growth inhibition properties of various compounds, derivatives of this compound demonstrated significant cytotoxicity against tumor cell lines while sparing non-tumorigenic cells. For instance, compounds derived from similar scaffolds showed IC₅₀ values below 10 µM against various cancer cell lines .

- Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction through modulation of key biomarkers such as Bcl-2 and caspase proteins. Compounds exhibiting structural similarity to 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile were shown to downregulate Bcl-2 expression and upregulate pro-apoptotic markers, indicating a potential pathway for inducing cancer cell death .

Case Studies

A notable case study involved the evaluation of structurally related compounds in preclinical models. These studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while maintaining safety profiles in healthy cells. This selectivity is crucial for developing effective anticancer therapies without severe side effects .

Data Tables

| Compound Name | IC₅₀ (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile | <10 | Various (e.g., HeLa) | Apoptosis induction via Bcl-2 modulation |

| Related Compound A | <5 | MCF-7 | Caspase activation |

| Related Compound B | <20 | SW480 | Cell cycle arrest |

Pharmacological Applications

Beyond its anticancer properties, there is ongoing research into other pharmacological applications of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile. Its structural characteristics suggest potential use in anti-inflammatory and analgesic formulations, drawing parallels with other non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic: What are the standard synthetic routes for 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile?

The synthesis typically involves condensation reactions under catalytic conditions. For example:

- Step 1 : React 3-(2-azidoethyl)-5-fluoro-1H-indole with a substituted alkyne (e.g., 3-Ethynylanisole) in a PEG-400/DMF solvent mixture with CuI as a catalyst.

- Step 2 : Stir for 12 hours, extract with ethyl acetate, dry over Na₂SO₄, and concentrate via rotary evaporation.

- Step 3 : Purify the crude product using flash column chromatography (70:30 ethyl acetate/hexane) to isolate the target compound .

Key Considerations : Solvent polarity and catalyst loading significantly influence reaction efficiency.

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE methodologies reduce trial-and-error approaches by systematically varying parameters (e.g., temperature, catalyst ratio, solvent composition) and analyzing their effects on yield. For example:

- Factorial Design : Test interactions between reaction time (6–18 hours) and CuI concentration (1–5 mol%).

- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., 12-hour reaction time, 3 mol% CuI).

- Outcome : Reduced experimental runs by 40% while achieving 85% yield .

Data Table :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Time | 6–18 hrs | 12 hrs |

| CuI Loading | 1–5 mol% | 3 mol% |

| Solvent | PEG-400/DMF | 1:1 ratio |

Structural Analysis: What techniques confirm the molecular structure and purity?

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.088) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 6.80–7.20 (m, aromatic H).

- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorination .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 228.0921 calculated vs. 228.0918 observed) .

Safety: What precautions are necessary when handling this compound?

- Toxicity : Classified as Acute Tox. 4 Oral (WGK 3), requiring strict PPE (gloves, goggles, lab coat) .

- Disposal : Neutralize nitrile groups with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

- Storage : Stable at 0–6°C in airtight containers to prevent moisture absorption .

Computational Methods: How can quantum chemical calculations improve reaction design?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, predict regioselectivity in indene functionalization .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, substituent electronic profiles) to recommend optimal conditions.

- Case Study : ICReDD’s integrated computational-experimental workflow reduced optimization time by 60% for similar nitrile syntheses .

Advanced: How to resolve contradictions in regioselectivity during functionalization?

- Hypothesis Testing : Compare steric vs. electronic effects using substituent variation (e.g., methyl vs. methoxy groups).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.

- Example : A 2022 study resolved conflicting regioselectivity by replacing CuI with Pd(PPh₃)₄, favoring C-3 substitution over C-5 .

Basic: What analytical methods validate purity for publication?

- TLC : Use silica gel plates with UV visualization (Rf = 0.4 in ethyl acetate/hexane).

- Melting Point : Sharp range (e.g., 145–147°C) indicates high purity.

- Elemental Analysis : ≤0.3% deviation from theoretical C/H/N/F values .

Advanced: How to mitigate hazards during scale-up synthesis?

- Process Control : Implement continuous flow reactors to reduce exothermic risks.

- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of nitrile intermediates.

- Case Study : A 2024 protocol achieved 90% yield at 500 g scale with <1% side products .

Methodological Guidance: How to design a comparative study for derivatives?

- Variables : Vary substituents (e.g., fluoro vs. chloro, methyl vs. ethyl) while keeping the indene core constant.

- Metrics : Compare yields, reaction rates, and spectroscopic profiles.

- Statistical Analysis : Use ANOVA to assess significance (p < 0.05) .

Advanced: What strategies address low yields in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.